Enhanced Lipophilicity (LogP) via Methylthioethyl Chain Compared to 3-Ethyl Analog
The 3-(2-(methylthio)ethyl) substituent confers a significantly higher calculated partition coefficient (LogP 1.69) compared to the simpler 3-ethyl analog, which lacks the thioether group and has a lower predicted LogP due to its smaller, purely hydrocarbon side chain . This difference places the target compound in a more favorable lipophilicity range for passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.69 |
| Comparator Or Baseline | 3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: LogP (Predicted) approximately 0.9-1.0 based on structural analogy |
| Quantified Difference | ΔLogP ≈ +0.7 (Target is more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm; values from ChemSrc for target compound and structural inference for comparator |
Why This Matters
The >0.7 unit increase in LogP can substantially improve membrane crossing ability, making this compound a superior choice for programs targeting intracellular or CNS-adjacent targets where passive diffusion is required.
